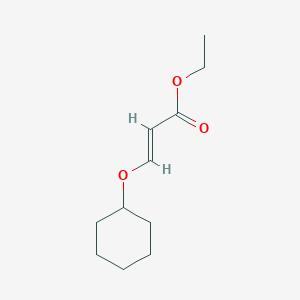
ethyl (E)-3-cyclohexyloxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-cyclohexyloxyprop-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-cyclohexyloxyprop-2-enoate can be achieved through the Steglich esterification method. This involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.
Industrial Production Methods
Industrial production of esters like this compound often employs the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid . This method is widely used due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-cyclohexyloxyprop-2-enoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are commonly used.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Transesterification: Produces a new ester and alcohol.
Scientific Research Applications
Ethyl (E)-3-cyclohexyloxyprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (E)-3-cyclohexyloxyprop-2-enoate involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing the corresponding carboxylic acid and alcohol. This process can be utilized in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl benzoate: An ester with a floral odor, used in perfumes.
Uniqueness
Ethyl (E)-3-cyclohexyloxyprop-2-enoate is unique due to its cyclohexyloxy group, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate and methyl butyrate. This uniqueness makes it valuable in specialized applications such as drug delivery and the synthesis of complex organic molecules .
Properties
CAS No. |
7506-99-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (E)-3-cyclohexyloxyprop-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ |
InChI Key |
PVUNYKLLMJKHCY-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/OC1CCCCC1 |
Canonical SMILES |
CCOC(=O)C=COC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















